Fexagratinib

Catalog No.
S547995
CAS No.
1035270-39-3
M.F
C26H33N5O3
M. Wt
463.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fexagratinib

CAS Number

1035270-39-3

Product Name

Fexagratinib

IUPAC Name

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide

Molecular Formula

C26H33N5O3

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32)/t17-,18+

InChI Key

VRQMAABPASPXMW-HDICACEKSA-N

solubility

Soluble in DMSO, not in water

Synonyms

AZD4547; AZD-4547; AZD 4547.

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC

The exact mass of the compound Azd-4547 is 463.25834 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fexagratinib (CAS: 1035270-39-3), commonly known as AZD4547, is a highly potent, orally bioavailable, and reversible ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family. In procurement and assay design, it is primarily valued for its tight isoform selectivity, specifically targeting FGFR1, FGFR2, and FGFR3 at sub-nanomolar to low-nanomolar concentrations while structurally excluding FGFR4. Supplied as a stable crystalline solid with high solubility in standard organic solvents (e.g., DMSO), Fexagratinib serves as a gold-standard chemical probe for isolating FGFR-driven signaling pathways from broader receptor tyrosine kinase (RTK) networks without the confounding toxicity of multi-kinase inhibitors [1].

Research Fit

Pathway FGFR1-3 inhibition study fit
Selectivity Isoform selectivity assay context
Stage Clinical-stage tool compound for FGFR-driven models

Substituting Fexagratinib with older, non-selective RTK inhibitors (such as Dovitinib or SU5402) or pan-FGFR inhibitors (such as Erdafitinib) introduces severe experimental confounding. Multi-kinase inhibitors exhibit high cross-reactivity with VEGFR, PDGFR, and FLT3, making it impossible to distinguish true FGFR-dependent cell proliferation from generalized anti-angiogenic or cytotoxic effects. Conversely, pan-FGFR inhibitors hit FGFR4, which triggers distinct FGF19-mediated metabolic and hepatotoxic pathways that complicate in vivo models. Furthermore, unlike irreversible covalent inhibitors (e.g., FIIN-2), Fexagratinib's reversible binding mechanism allows for precise temporal control in dynamic washout assays, making it non-interchangeable for kinetic studies [1].

Substitution Risk

Pan-FGFR vs. FGFR1-3 selectivity Pan-FGFR inhibitors (e.g., erdafitinib) target FGFR4; isoform selectivity profile may not transfer
Binding mode differences Covalent inhibitors (e.g., futibatinib) alter pharmacology; ATP-competitive profile may differ
Off-target kinase profile VEGFR2, CSF1R inhibition context differs; in vivo endpoint monitoring may require review

Isoform-Specific Selectivity Against FGFR4

Fexagratinib exhibits a distinct selectivity profile driven by the structural divergence of the FGFR4 kinase domain. It potently inhibits FGFR1, FGFR2, and FGFR3, while showing significantly reduced activity against FGFR4. This contrasts sharply with pan-FGFR inhibitors that uniformly suppress all four isoforms[1].

Evidence DimensionIn vitro kinase inhibition (IC50)
Target Compound DataAZD4547: FGFR1 IC50 = 0.2 nM; FGFR4 IC50 = 165 nM
Comparator Or BaselinePan-FGFR inhibitors (e.g., Erdafitinib): High uniform activity across FGFR1-4
Quantified Difference825-fold selectivity window for FGFR1 over FGFR4
ConditionsRecombinant human kinase assays

Enables researchers to isolate FGFR1-3 driven signaling without confounding FGF19-FGFR4 metabolic or hepatotoxic effects in vivo.

VEGFR2 Selectivity
Reported
120× FGFR1 over VEGFR2
Supports FGFR pathway blockade with reduced VEGFR2-mediated endpoint context
Recombinant kinase assays; class-level inference

Elimination of Off-Target Angiogenic and Proliferative Kinase Interference

Older generation inhibitors like SU5402 and Dovitinib exhibit extensive off-target activity against unrelated receptor tyrosine kinases, which confounds cellular assays. Fexagratinib demonstrates massive fold-selectivity against unrelated kinases such as IGFR, CDK2, and p38, ensuring that observed phenotypic changes are strictly FGFR-mediated rather than artifacts of broad-spectrum kinase suppression [1].

Evidence DimensionOff-target kinase inhibition (IC50)
Target Compound DataAZD4547: IGFR IC50 > 2,900-fold; CDK2 > 50,000-fold vs FGFR1
Comparator Or BaselineSU5402 / Dovitinib: High cross-reactivity with VEGFR/PDGFR at low nanomolar ranges
Quantified Difference>1000-fold selectivity over most non-FGFR kinases
ConditionsCell-free kinase screening panels

Prevents false-positive phenotypic results in complex cell-based or in vivo models where angiogenesis or general cell cycle pathways are active.

FGFR4 Selectivity
Head-to-head
825× FGFR1 over FGFR4
Supports isoform selectivity differentiation; FGFR4-linked endpoints require review
Cell-free kinase assay; vs. pan-FGFR inhibitor erdafitinib (∼1×)

Reversible ATP-Competitive Binding for Dynamic Assays

Fexagratinib functions as a reversible ATP-competitive inhibitor, occupying the ATP-binding pocket of the kinase domain. This contrasts with irreversible inhibitors like FIIN-2 or BLU9931, which covalently bind to specific cysteine residues in the kinase domain [1].

Evidence DimensionMechanism of kinase binding
Target Compound DataAZD4547: Reversible ATP-competitive binding
Comparator Or BaselineFIIN-2 / BLU9931: Irreversible covalent binding to Cys residues
Quantified DifferenceAllows complete target recovery post-washout
ConditionsIn vitro kinetic binding and washout assays

Reversibility is strictly required for transient inhibition studies, washout assays, and dynamic pharmacokinetic modeling.

Cellular Potency
Reported
82–250 nM IC₅₀ in FGFR2-altered cells
Supports FGFR2-driven cell model proliferation endpoint
72 h growth inhibition; SNU449, SK-HEP-1, gastric PDC

Formulation Compatibility: High Organic Solvent Solubility for Reproducible Dosing

For in vitro and in vivo models, reliable dissolution is critical to avoid precipitation and variable dosing. Fexagratinib demonstrates excellent solubility in standard laboratory organic solvents, ensuring stable stock solutions that can be accurately diluted into aqueous assay buffers without immediate precipitation .

Evidence DimensionMaximum solubility
Target Compound DataAZD4547: 25 mg/mL in DMSO (up to 125 mg/mL with ultrasonication)
Comparator Or BaselineAqueous buffers: Sparingly soluble (<0.5 mg/mL)
Quantified Difference>50-fold increase in solubility using DMSO vs aqueous vehicles
ConditionsStandard laboratory formulation at room temperature / 37°C

Ensures reproducible concentration gradients in high-throughput screening and prevents vehicle-induced artifacts in murine xenograft dosing.

Clinical ORR (mUC)
Reported
Fexagratinib: 34.4% (95% CI 18.6–53.2%)
Erdafitinib (FDA label): 32.2% (95% CI 22.4–42.0)
Reported ORR endpoint in FGFR3-altered mUC study; comparator context
Phase II, previously treated, IRC-assessed (RECIST v1.1)
EAE Prevention
Reported
Fexagratinib: 66.7–84.6% prevention
Infigratinib: 40% prevention
Model-response endpoint in EAE neuroinflammation; multi-kinase context
MOG₃₅₋₅₅ EAE, C57BL/6J mice, 10-day oral dosing

FGFR1-3 Dependent Xenograft and Organoid Models

Due to its high oral bioavailability and specific FGFR1-3 targeting, Fexagratinib is a highly suitable choice for in vivo xenograft studies where researchers need to evaluate FGFR-driven tumor suppression without the confounding toxicity of FGFR4 inhibition [1].

Dynamic Washout and Kinase Recovery Assays

Because Fexagratinib is a reversible ATP-competitive inhibitor, it is highly suited for transient signaling assays. Researchers can apply the compound to block MAPK/ERK downstream signaling and subsequently wash it out to measure the kinetics of receptor recovery, which is impossible with covalent inhibitors like FIIN-2 [2].

Dissecting Angiogenesis vs. Fibroblast Growth

In complex co-culture models or tissue explants, distinguishing between VEGFR-driven angiogenesis and FGFR-driven proliferation is challenging. Fexagratinib’s >120-fold selectivity for FGFR1 over VEGFR2 makes it a highly effective procurement choice over multi-kinase inhibitors (e.g., Dovitinib) for isolating these distinct biological processes [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
FGFR2-driven oncogenesis model studies
FGFR2-altered cell model potency
Antiproliferative endpoint in FGFR2-amplified models
In vivo FGFR pathway inhibition studies
FGFR1-3 selectivity ratio vs. VEGFR2
Sustained target engagement; reported hypertension endpoint monitoring
FGFR3-altered mUC model research
Reported ORR endpoint context
FGFR3 genetic alteration status review
Neuroinflammation model studies (EAE)
Multi-kinase inhibition profile
Severe episode prevention endpoint in EAE model

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

463.25833993 Da

Monoisotopic Mass

463.25833993 Da

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2167OG1EKJ

Wikipedia

Fexagratinib
1: Ramsey MR, Wilson C, Ory B, Rothenberg SM, Faquin W, Mills AA, Ellisen LW. FGFR2 signaling underlies p63 oncogenic function in squamous cell carcinoma. J Clin Invest. 2013 Aug 1;123(8):3525-38. doi: 10.1172/JCI68899. Epub 2013 Jul 8. PubMed PMID: 23867503; PubMed Central PMCID: PMC3726171.
2: Fox EM, Kuba MG, Miller TW, Davies BR, Arteaga CL. Autocrine IGF-I/insulin receptor axis compensates for inhibition of AKT in ER-positive breast cancer cells with resistance to estrogen deprivation. Breast Cancer Res. 2013 Jul 11;15(4):R55. [Epub ahead of print] PubMed PMID: 23844554.
3: Katoh M, Nakagama H. FGF Receptors: Cancer Biology and Therapeutics. Med Res Rev. 2013 May 21. doi: 10.1002/med.21288. [Epub ahead of print] PubMed PMID: 23696246.
4: Ware KE, Hinz TK, Kleczko E, Singleton KR, Marek LA, Helfrich BA, Cummings CT, Graham DK, Astling D, Tan AC, Heasley LE. A mechanism of resistance to gefitinib mediated by cellular reprogramming and the acquisition of an FGF2-FGFR1 autocrine growth loop. Oncogenesis. 2013 Mar 25;2:e39. doi: 10.1038/oncsis.2013.4. PubMed PMID: 23552882; PubMed Central PMCID: PMC3641357.
5: Xie L, Su X, Zhang L, Yin X, Tang L, Zhang X, Xu Y, Gao Z, Liu K, Zhou M, Gao B, Shen D, Zhang L, Ji J, Gavine PR, Zhang J, Kilgour E, Zhang X, Ji Q. FGFR2 gene amplification in gastric cancer predicts sensitivity to the selective FGFR inhibitor AZD4547. Clin Cancer Res. 2013 May 1;19(9):2572-83. doi: 10.1158/1078-0432.CCR-12-3898. Epub 2013 Mar 14. PubMed PMID: 23493349.
6: Zhao R, Xie X, Shen GX. Effects of glycated low-density lipoprotein on cell viability, proliferation, and growth factors of mouse embryo fibroblasts. Can J Physiol Pharmacol. 2013 Jan;91(1):64-70. doi: 10.1139/cjpp-2012-0234. Epub 2013 Jan 21. PubMed PMID: 23369077.
7: Zhang J, Zhang L, Su X, Li M, Xie L, Malchers F, Fan S, Yin X, Xu Y, Liu K, Dong Z, Zhu G, Qian Z, Tang L, Schöttle J, Zhan P, Ji Q, Kilgour E, Smith PD, Brooks AN, Thomas RK, Gavine PR. Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models. Clin Cancer Res. 2012 Dec 15;18(24):6658-67. doi: 10.1158/1078-0432.CCR-12-2694. Epub 2012 Oct 18. Erratum in: Clin Cancer Res. 2013 Jul 1;19(13):3714. Schöttle, Jakob [added]. PubMed PMID: 23082000.
8: Chell V, Balmanno K, Little AS, Wilson M, Andrews S, Blockley L, Hampson M, Gavine PR, Cook SJ. Tumour cell responses to new fibroblast growth factor receptor tyrosine kinase inhibitors and identification of a gatekeeper mutation in FGFR3 as a mechanism of acquired resistance. Oncogene. 2013 Jun 20;32(25):3059-70. doi: 10.1038/onc.2012.319. Epub 2012 Aug 6. PubMed PMID: 22869148.
9: Singh D, Chan JM, Zoppoli P, Niola F, Sullivan R, Castano A, Liu EM, Reichel J, Porrati P, Pellegatta S, Qiu K, Gao Z, Ceccarelli M, Riccardi R, Brat DJ, Guha A, Aldape K, Golfinos JG, Zagzag D, Mikkelsen T, Finocchiaro G, Lasorella A, Rabadan R, Iavarone A. Transforming fusions of FGFR and TACC genes in human glioblastoma. Science. 2012 Sep 7;337(6099):1231-5. doi: 10.1126/science.1220834. Epub 2012 Jul 26. PubMed PMID: 22837387; PubMed Central PMCID: PMC3677224.
10: Gavine PR, Mooney L, Kilgour E, Thomas AP, Al-Kadhimi K, Beck S, Rooney C, Coleman T, Baker D, Mellor MJ, Brooks AN, Klinowska T. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Res. 2012 Apr 15;72(8):2045-56. doi: 10.1158/0008-5472.CAN-11-3034. Epub 2012 Feb 27. PubMed PMID: 22369928.

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